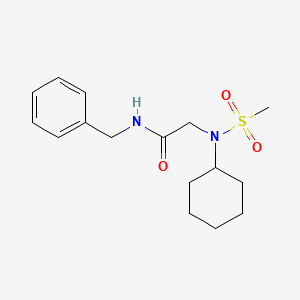

N-benzyl-2-(N-cyclohexylmethylsulfonamido)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-benzyl-2-(N-cyclohexylmethylsulfonamido)acetamide, also known as Boc-Lys(Cyclohexylmethyl)-AMC, is a chemical compound that has been widely used in scientific research. It is a derivative of lysine, an essential amino acid that plays a crucial role in protein synthesis and metabolism. Boc-Lys(Cyclohexylmethyl)-AMC has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and molecular biology.

Mechanism of Action

The mechanism of action of N-benzyl-2-(N-cyclohexylmethylsulfonamido)acetamide(Cyclohexylmethyl)-AMC is based on its interaction with enzymes that recognize the lysine residue in the substrate. When N-benzyl-2-(N-cyclohexylmethylsulfonamido)acetamide(Cyclohexylmethyl)-AMC is cleaved by an enzyme, the fluorogenic group is released, resulting in an increase in fluorescence intensity. This process allows the measurement of enzymatic activity in real-time.

Biochemical and Physiological Effects

N-benzyl-2-(N-cyclohexylmethylsulfonamido)acetamide(Cyclohexylmethyl)-AMC has been shown to have no significant biochemical or physiological effects on cells or tissues. It is a non-toxic compound that can be used safely in various experimental settings. However, it is important to note that the use of N-benzyl-2-(N-cyclohexylmethylsulfonamido)acetamide(Cyclohexylmethyl)-AMC should be carefully controlled to avoid interference with other cellular processes.

Advantages and Limitations for Lab Experiments

N-benzyl-2-(N-cyclohexylmethylsulfonamido)acetamide(Cyclohexylmethyl)-AMC has several advantages for lab experiments. It is a highly sensitive and specific substrate that can be used to measure enzymatic activity in real-time. It is also a versatile substrate that can be used with a wide range of enzymes. However, there are some limitations to its use. N-benzyl-2-(N-cyclohexylmethylsulfonamido)acetamide(Cyclohexylmethyl)-AMC is a relatively expensive compound that may not be affordable for some research budgets. Additionally, its fluorescence properties may be affected by the presence of other compounds in the experimental system.

Future Directions

There are several future directions for the use of N-benzyl-2-(N-cyclohexylmethylsulfonamido)acetamide(Cyclohexylmethyl)-AMC in scientific research. One potential application is in the development of new drugs for the treatment of diseases that involve dysregulated enzymatic activity. N-benzyl-2-(N-cyclohexylmethylsulfonamido)acetamide(Cyclohexylmethyl)-AMC can be used to screen for potential inhibitors of target enzymes, which may lead to the discovery of new therapeutic agents. Another potential application is in the study of protein-protein interactions. N-benzyl-2-(N-cyclohexylmethylsulfonamido)acetamide(Cyclohexylmethyl)-AMC can be used as a substrate to monitor the activity of enzymes that are involved in the regulation of protein-protein interactions. This approach may provide insights into the mechanisms underlying complex cellular processes. Finally, N-benzyl-2-(N-cyclohexylmethylsulfonamido)acetamide(Cyclohexylmethyl)-AMC can be used in the development of new diagnostic tools for the detection of enzymatic activity in biological samples. This may have important implications for the diagnosis and treatment of diseases.

Conclusion

In conclusion, N-benzyl-2-(N-cyclohexylmethylsulfonamido)acetamide(Cyclohexylmethyl)-AMC is a valuable tool for scientific research. Its unique properties as a fluorogenic substrate have made it a widely used compound in enzymology, drug discovery, and molecular biology. The future directions for its use are promising, and it is likely that N-benzyl-2-(N-cyclohexylmethylsulfonamido)acetamide(Cyclohexylmethyl)-AMC will continue to be an important tool for scientific research in the years to come.

Synthesis Methods

N-benzyl-2-(N-cyclohexylmethylsulfonamido)acetamide(Cyclohexylmethyl)-AMC can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase peptide synthesis. One of the most common methods is the Fmoc-based solid-phase peptide synthesis, which involves the sequential addition of protected amino acids to a resin-bound peptide chain. The final product can be obtained by deprotecting the N-terminus and cleaving the peptide from the resin.

Scientific Research Applications

N-benzyl-2-(N-cyclohexylmethylsulfonamido)acetamide(Cyclohexylmethyl)-AMC has been extensively used in scientific research as a substrate for various enzymes, including proteases, kinases, and phosphatases. It is a fluorogenic substrate, meaning that it can be used to monitor enzymatic activity by measuring the fluorescence intensity of the product. This property has made N-benzyl-2-(N-cyclohexylmethylsulfonamido)acetamide(Cyclohexylmethyl)-AMC a valuable tool for studying enzyme kinetics, inhibitor screening, and drug discovery.

properties

IUPAC Name |

N-benzyl-2-[cyclohexyl(methylsulfonyl)amino]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3S/c1-22(20,21)18(15-10-6-3-7-11-15)13-16(19)17-12-14-8-4-2-5-9-14/h2,4-5,8-9,15H,3,6-7,10-13H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRRHBSLIFIWXNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N(CC(=O)NCC1=CC=CC=C1)C2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

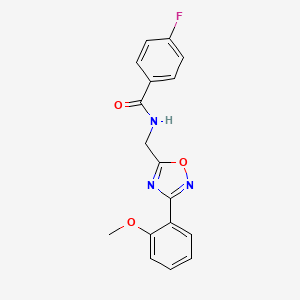

![4-fluoro-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7709706.png)